6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol
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Overview
Description
6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol is a heterocyclic compound that features a purine core with a pyridylmethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors such as formamide and cyanamide.
Introduction of the Pyridylmethylsulfanyl Group: The pyridylmethylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a pyridylmethyl halide with a thiol derivative of the purine core under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the pyridylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine core or the pyridylmethylsulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles or electrophiles such as alkyl halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purine derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridylmethylsulfanyl group may enhance the binding affinity and specificity of the compound, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol
- 6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol
- 6-(3-pyridylmethylthio)-9H-purin-2-ol
Uniqueness
6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol is unique due to the specific positioning of the pyridylmethylsulfanyl group, which can influence its chemical reactivity and biological activity. This positioning can lead to different binding interactions and effects compared to its analogs.
Properties
CAS No. |
646510-97-6 |
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Molecular Formula |
C11H9N5OS |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
6-(pyridin-3-ylmethylsulfanyl)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C11H9N5OS/c17-11-15-9-8(13-6-14-9)10(16-11)18-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H2,13,14,15,16,17) |
InChI Key |
DWSWCOKERVXVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NC(=O)NC3=C2NC=N3 |
Origin of Product |
United States |
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